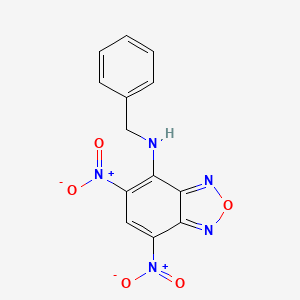![molecular formula C16H15NO4 B11047759 4H-Pyran-4-one, 3-acetyl-2-[(4-acetylphenyl)amino]-6-methyl-](/img/structure/B11047759.png)
4H-Pyran-4-one, 3-acetyl-2-[(4-acetylphenyl)amino]-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one: . It features a five-membered ring containing an oxygen atom and a carbonyl group. The compound exhibits interesting properties due to its aromaticity and resonance stabilization.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to the formation of 4H-pyran-4-one derivatives. One notable method involves the intramolecular rearrangement of δ-hydroxyalkynones catalyzed by p-toluenesulfonic acid (p-TsOH). This process provides substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions .
b. Industrial Production: While industrial-scale production methods specifically for 3-acetyl-2-[(4-acetylphenyl)amino]-6-methyl-4H-pyran-4-one are not widely documented, the compound can be synthesized in the laboratory using established synthetic routes.
Chemical Reactions Analysis
4H-pyran-4-one undergoes various chemical reactions:
Oxidation: It can be oxidized to form more complex compounds.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Substituents on the aromatic ring can be modified via substitution reactions. Common reagents include acids, bases, and metal catalysts. The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
a. Chemistry:
Building Blocks: 4H-pyran-4-one derivatives serve as versatile building blocks in organic synthesis.
Natural Product Synthesis: They are used in the total synthesis of natural products due to their structural motifs.
Antioxidant Properties: Some 4H-pyran-4-ones exhibit antioxidant activity, potentially relevant in health and disease.
Anti-inflammatory Effects: Research explores their anti-inflammatory potential.
Flavor and Fragrance Industry: Certain 4H-pyran-4-ones contribute to the aroma and flavor of foods and perfumes.
Mechanism of Action
The exact mechanism by which 3-acetyl-2-[(4-acetylphenyl)amino]-6-methyl-4H-pyran-4-one exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 4H-pyran-4-one shares structural features with other pyranones, its unique substituents contribute to its distinct properties. Similar compounds include γ-pyrone derivatives and related heterocycles.
properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-acetyl-2-(4-acetylanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C16H15NO4/c1-9-8-14(20)15(11(3)19)16(21-9)17-13-6-4-12(5-7-13)10(2)18/h4-8,17H,1-3H3 |
InChI Key |
WERLYNWJYRQTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11047682.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11047683.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B11047684.png)
![2-[(4-Bromobenzyl)sulfanyl]-6-chloro-1,3-benzoxazole](/img/structure/B11047685.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11047691.png)
![(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11047697.png)
![8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide](/img/structure/B11047708.png)
![N'-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate](/img/structure/B11047710.png)
![7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11047712.png)
![9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11047717.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11047720.png)
![3-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11047726.png)

![5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one](/img/structure/B11047746.png)